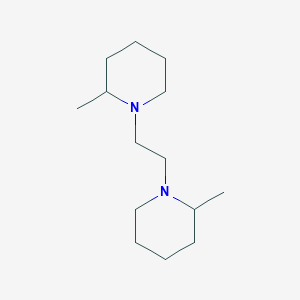![molecular formula C9H18N2O B2468426 [1-(Oxan-4-yl)azetidin-2-yl]methanamine CAS No. 2002801-91-2](/img/structure/B2468426.png)
[1-(Oxan-4-yl)azetidin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Oxan-4-yl)azetidin-2-yl]methanamine” is a chemical compound with the CAS Number: 2002801-91-2 . It has a molecular weight of 170.25 . The IUPAC name for this compound is (1-(tetrahydro-2H-pyran-4-yl)azetidin-2-yl)methanamine . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 170.25 . It is stored at a temperature of 4 degrees Celsius .Mecanismo De Acción
[1-(Oxan-4-yl)azetidin-2-yl]methanamine is a selective inhibitor of mTOR kinase, which is a critical regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which have different downstream targets and functions. This compound selectively inhibits mTORC1, leading to the inhibition of protein synthesis, cell growth, and proliferation. The mechanism of action of this compound has been extensively studied using biochemical and cellular assays, as well as animal models of disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound inhibits mTOR signaling and induces apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of diabetes, this compound improves glucose tolerance and insulin sensitivity, leading to improved glycemic control. In animal models of neurodegenerative disorders, this compound improves cognitive function and reduces neuroinflammation, leading to improved neurological outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(Oxan-4-yl)azetidin-2-yl]methanamine has several advantages for lab experiments, including its high potency and selectivity for mTORC1, its commercial availability, and its extensive characterization in biochemical and cellular assays. However, this compound also has some limitations, including its relatively short half-life and the need for careful dosing and administration to achieve optimal therapeutic effects. Additionally, this compound may have off-target effects on other kinases and signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on [1-(Oxan-4-yl)azetidin-2-yl]methanamine, including the development of more potent and selective mTOR inhibitors, the optimization of dosing and administration for maximal therapeutic effects, and the identification of biomarkers for patient selection and monitoring. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in cancer and other diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on mTOR signaling and downstream pathways may lead to the development of novel therapeutics for a variety of diseases.
Métodos De Síntesis
[1-(Oxan-4-yl)azetidin-2-yl]methanamine can be synthesized using a variety of methods, including the reaction of 2-azetidinone with 4-hydroxyoxan-2-one, followed by reductive amination with formaldehyde and sodium cyanoborohydride. Other methods involve the reaction of 2-azetidinone with oxan-4-ol, followed by reductive amination with formaldehyde and sodium borohydride. The synthesis of this compound has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
[1-(Oxan-4-yl)azetidin-2-yl]methanamine has been extensively studied for its potential therapeutic applications in cancer, diabetes, and neurodegenerative disorders. In cancer, mTOR is frequently dysregulated, leading to uncontrolled cell growth and proliferation. This compound has been shown to inhibit mTOR signaling and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. In diabetes, mTOR has been implicated in the regulation of insulin signaling and glucose metabolism. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, mTOR dysregulation has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Safety and Hazards
Propiedades
IUPAC Name |
[1-(oxan-4-yl)azetidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOPTRHKRAYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CN)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

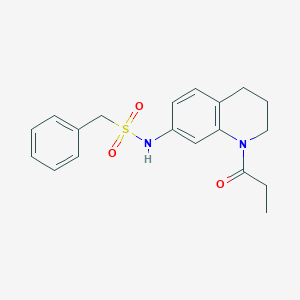
![N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2468348.png)
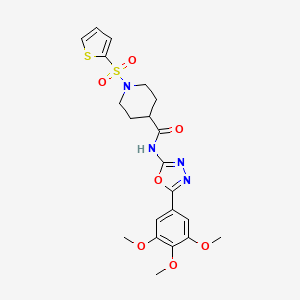
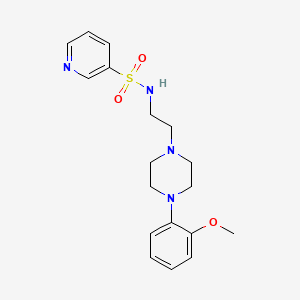

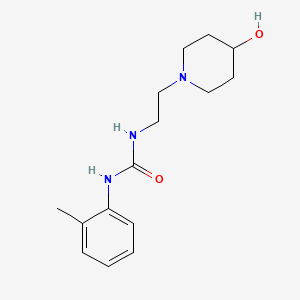
![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)
![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)
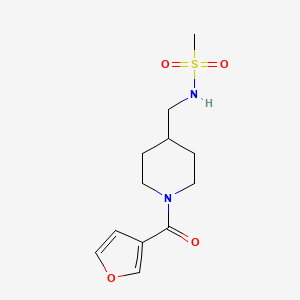
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)


